molecular formula C12H11ClN4O3S B12761654 Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- CAS No. 40837-23-8

Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-

Cat. No.: B12761654
CAS No.: 40837-23-8
M. Wt: 326.76 g/mol
InChI Key: OPQHCQPFIZMSPX-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is a complex organic compound characterized by its unique structure, which includes a chloropyrazinyl group, an aminosulfonyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- typically involves multiple steps:

    Formation of the Chloropyrazinyl Intermediate: The initial step involves the chlorination of pyrazine to form 3-chloropyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Amination Reaction: The chloropyrazine intermediate is then subjected to an amination reaction with a suitable amine to introduce the amino group.

    Sulfonylation: The resulting amino compound undergoes sulfonylation using reagents like sulfonyl chloride to form the aminosulfonyl derivative.

    Coupling with Phenylacetamide: Finally, the aminosulfonyl derivative is coupled with phenylacetamide under appropriate conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminosulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The chloropyrazinyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted pyrazinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving aberrant protein functions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for applications in polymer science and surface coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazinyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the aminosulfonyl group may participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: This compound has a similar structure but with a methylisoxazolyl group instead of a chloropyrazinyl group.

    Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound features an aminophenyl group in place of the chloropyrazinyl group.

Uniqueness

Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is unique due to the presence of the chloropyrazinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

40837-23-8

Molecular Formula

C12H11ClN4O3S

Molecular Weight

326.76 g/mol

IUPAC Name

N-[4-[(3-chloropyrazin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C12H11ClN4O3S/c1-8(18)16-9-2-4-10(5-3-9)21(19,20)17-12-11(13)14-6-7-15-12/h2-7H,1H3,(H,15,17)(H,16,18)

InChI Key

OPQHCQPFIZMSPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2Cl

Origin of Product

United States

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